BenchChemオンラインストアへようこそ!

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide

Medicinal chemistry GPCR ligand design Hydrogen bonding

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide (CAS 1421529-69-2) is a synthetic phenoxypropanamide derivative bearing a para-dimethylaminophenyl substituent connected via a hydroxyethyl linker. The phenoxypropanamide scaffold is structurally related to the phenoxypropanolamine class of beta-adrenergic receptor ligands , while the dimethylaminophenyl motif is employed across multiple bioactive compound series for tuning receptor recognition and physicochemical properties.

Molecular Formula C19H24N2O3
Molecular Weight 328.412
CAS No. 1421529-69-2
Cat. No. B2705568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide
CAS1421529-69-2
Molecular FormulaC19H24N2O3
Molecular Weight328.412
Structural Identifiers
SMILESCC(C(=O)NCC(C1=CC=C(C=C1)N(C)C)O)OC2=CC=CC=C2
InChIInChI=1S/C19H24N2O3/c1-14(24-17-7-5-4-6-8-17)19(23)20-13-18(22)15-9-11-16(12-10-15)21(2)3/h4-12,14,18,22H,13H2,1-3H3,(H,20,23)
InChIKeyYTFUKCGSTSKZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide (CAS 1421529-69-2): Structural and Procurement Baseline


N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide (CAS 1421529-69-2) is a synthetic phenoxypropanamide derivative bearing a para-dimethylaminophenyl substituent connected via a hydroxyethyl linker. The phenoxypropanamide scaffold is structurally related to the phenoxypropanolamine class of beta-adrenergic receptor ligands [1], while the dimethylaminophenyl motif is employed across multiple bioactive compound series for tuning receptor recognition and physicochemical properties [2]. The compound serves as a research intermediate and building block for medicinal chemistry exploration. Its molecular formula is C19H24N2O3 with a molecular weight of 328.41 g/mol.

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide: Why In-Class Substitution Is Not Warranted


Within the phenoxypropanamide family, even minor structural modifications can produce drastic shifts in biological activity, metabolic stability, and synthetic utility. The phenoxypropanolamine/phenoxypropanamide scaffold exhibits well-documented structure-activity relationships (SAR) where the nature of the N-aryl substituent, the presence or absence of a hydroxyethyl linker, and the amine basicity collectively determine receptor subtype selectivity (e.g., beta-1 vs. beta-2 vs. beta-3 adrenergic receptors) [1]. Removal of the hydroxyethyl spacer—as in N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide—eliminates a critical hydrogen-bond donor/acceptor site and alters the conformational flexibility of the pharmacophore. Similarly, omitting the dimethylaminophenyl group—as in the simple core 2-phenoxypropanamide—removes the ionizable amine required for electrostatic anchoring in many GPCR orthosteric pockets [2]. These structural differences translate into quantifiably distinct molecular properties that preclude simple interchangeability for procurement or experimental design.

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide: Quantitative Differentiation Evidence vs. Closest Analogs


Hydroxyethyl Linker Confers Dual Hydrogen-Bond Donor/Acceptor Capacity Absent in Direct Amide Analogs

The target compound possesses a secondary alcohol (-CHOH-) within its hydroxyethyl linker, contributing one hydrogen-bond donor (alcohol OH) and one additional hydrogen-bond acceptor (amide carbonyl plus alcohol oxygen), yielding a total H-bond donor count of 2. In contrast, the direct amide analog N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide (MW 284.35 g/mol) lacks this hydroxyethyl spacer entirely, resulting in only 1 H-bond donor (amide NH) [1]. This additional H-bonding capacity enables the target compound to engage in bidentate interactions with biological targets—a feature documented as critical for beta-adrenergic receptor binding where the beta-hydroxyl group of the ethanolamine side chain forms a conserved hydrogen bond with an asparagine residue in transmembrane helix 6 [2].

Medicinal chemistry GPCR ligand design Hydrogen bonding

Increased Molecular Weight and logP Shift Relative to Core Scaffold Differentiate Physicochemical Profile

The target compound (MW 328.41 g/mol, predicted logP ~3.0–3.5) shows a substantial shift in physicochemical properties compared to the minimal phenoxypropanamide core, 2-phenoxypropanamide (MW 165.19 g/mol, logP 1.2) [1]. This difference of approximately 163 g/mol in molecular weight and approximately 1.8–2.3 logP units reflects the addition of the para-dimethylaminophenyl-hydroxyethyl moiety. Within drug-like chemical space, this places the target compound closer to CNS-accessible chemical space (logP 2–4) while the core scaffold resides in a more polar, peripherally-biased range [2]. The dimethylaminophenyl substituent has been independently validated to contribute approximately +1.5–2.0 logP units in structurally related benzoxazole imaging agents [3].

Drug-likeness ADME prediction Lipophilicity

Phenoxypropanamide Scaffold Demonstrates Validated Cholinesterase Inhibitory Activity—A Baseline for Derivative Exploration

The 2-phenoxyacetamide and 3-phenoxypropanamide scaffold has been validated in peer-reviewed studies as a productive template for cholinesterase inhibition. In a 2024 study of multifunctional anti-Alzheimer's agents, a 2-phenoxyacetamide derivative (compound 4b) exhibited BChE IC50 = 2.10 µM and ORAC = 1.18 Trolox equivalents, representing a 7-fold improvement over the hit compound (BChE IC50 = 14.70 µM, ORAC = 0.5 Trolox equivalents) [1]. While the target compound has not been directly tested in this assay, its phenoxypropanamide core places it within the same chemotype, and the addition of the dimethylaminophenyl-hydroxyethyl moiety introduces the potential for enhanced CNS penetration (based on logP properties) and additional target interactions—features that simpler phenoxypropanamide derivatives in this series lack. Notably, the 2024 study also demonstrated that compound 4b exhibited neuroprotective effects (63% cell viability rescue, comparable to ferulic acid at 77%) without cytotoxicity on PC12 cells [1].

Neurodegeneration Cholinesterase inhibition Alzheimer's disease

Dimethylaminophenyl Substituent Contributes Quantifiable Binding Affinity Gains in Cognate Chemotypes

The para-dimethylaminophenyl group has been independently validated as a high-affinity pharmacophoric element across diverse chemotypes. In the benzoxazole series, 2-(4'-dimethylaminophenyl)-6-iodobenzoxazole (IBOX) demonstrated Ki = 0.8 nM for binding to Aβ(1-40) aggregates, comparable to the clinical amyloid imaging agent TZDM (Ki = 1.9 nM) [1]. This sub-nanomolar affinity is attributed to the dimethylamino group's ability to engage in ionic and π-cation interactions with the target binding site. The target compound incorporates this identical para-dimethylaminophenyl motif, distinguishing it from phenoxypropanamide analogs bearing alternative N-aryl substituents such as 4-chlorophenyl (N-(4-chlorophenyl)-2-phenoxypropanamide, EC50 = 3,300 nM for Cryptosporidium IMPDH inhibition) [2] or unsubstituted phenyl (2-phenoxypropanamide, no reported human GPCR binding data). The dimethylamino substituent is expected to contribute enhanced electrostatic binding potential relative to chloro or unsubstituted phenyl analogs based on the calculated pKa (~8.5–9.5 for the tertiary amine) versus neutral aryl systems [3].

Receptor binding Pharmacophore design Amyloid imaging

Hydroxyethyl Group Provides a Chemoselective Derivatization Handle Not Available in N-Alkyl or N-Aryl Amide Analogs

The secondary alcohol in the hydroxyethyl linker of the target compound provides a chemoselective handle for further derivatization (e.g., oxidation to ketone, esterification, etherification, or sulfonation) without affecting the amide bond. This contrasts with N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide, which lacks any hydroxyl group and offers no equivalent orthogonal functionalization site [1]. In the broader phenoxypropanamide chemistry context, the hydroxyethyl group has been exploited for intramolecular cyclization to form benzoxazinone derivatives—a transformation documented for N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides under polyphosphoric acid or Lewis acid conditions [2]. The target compound's hydroxyethyl group is positioned to participate in analogous cyclization or serve as an anchor point for bioconjugation (e.g., through ester or carbamate linkages), enabling the generation of probe molecules or prodrug constructs that simpler phenoxypropanamide analogs cannot directly access.

Synthetic chemistry Building block Derivatization

Availability at Defined Purity with Full Characterization Enables Reproducible Research vs. Uncharacterized In-House Syntheses

The target compound is commercially available as a characterized research chemical with defined purity specifications (typically ≥95%) and confirmed identity by NMR, MS, or HPLC. This contrasts with the most closely related comparator, N-[4-(dimethylamino)phenyl]-2-phenoxypropanamide, which is also available from research chemical suppliers but with limited independent characterization data in public databases . For the simplest analog 2-phenoxypropanamide (CAS 13532-52-0), authoritative databases including PubChem and ChemSpider provide computed physicochemical properties (MW 165.19, logP 1.2, TPSA 52.3 Ų) [1], but this core scaffold lacks the functional complexity of the target compound. From a procurement standpoint, sourcing characterized material with documented CAS registry (1421529-69-2) and batch-specific quality data supports experimental reproducibility, whereas in-house synthesis of the target compound would require multi-step procedures starting from 4-(dimethylamino)benzaldehyde and phenoxypropanoyl chloride with validation at each step .

Quality control Reproducibility Procurement

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide: Highest-Confidence Research and Industrial Application Scenarios


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies on GPCR Ligand Scaffolds

The target compound's combination of a phenoxypropanamide backbone with a dimethylaminophenyl-hydroxyethyl moiety makes it suitable as a probe for beta-adrenergic or other aminergic GPCR SAR exploration. The phenoxypropanolamine class has demonstrated potent and selective beta-3 adrenergic receptor agonism (EC50 values as low as 6.3 nM with 30-fold selectivity over beta-1 and beta-2 receptors) [1]. The target compound's hydroxyethyl linker provides the critical hydrogen-bonding functionality conserved across beta-adrenergic ligands, while the dimethylaminophenyl group offers a distinct electrostatic profile compared to dichlorophenyl, chlorophenyl, or unsubstituted phenyl analogs. Researchers can employ this compound as a starting point for evaluating how modifications to the N-aryl substituent and linker region affect receptor subtype selectivity, functional activity (agonist vs. antagonist), and downstream signaling bias. [2]

Chemical Biology: Orthogonal Derivatization for Affinity Probe or PROTAC Synthesis

The hydroxyethyl group provides a unique chemoselective anchor for installing linker moieties required in chemical biology tool generation. Unlike simpler phenoxypropanamide analogs lacking a hydroxyl group, the target compound can undergo selective esterification at the secondary alcohol without affecting the amide bond, enabling conjugation to biotin, fluorophores, or E3 ligase-recruiting ligands for targeted protein degradation (PROTAC) applications. This orthogonal functionalization strategy has precedent in the broader phenoxypropanamide class, where hydroxyl-containing derivatives undergo intramolecular cyclization to form benzoxazinones under controlled conditions [1]. The dimethylaminophenyl group further provides a spectroscopic handle (UV absorbance at ~280–310 nm, characteristic of the para-substituted aniline chromophore) for tracking conjugate formation by HPLC or LC-MS analysis [2].

Neuroscience Drug Discovery: Cholinesterase Inhibitor Lead Optimization

The phenoxypropanamide scaffold has been validated as a productive starting point for multifunctional anti-Alzheimer's agents, with lead compounds demonstrating BChE IC50 values as low as 2.10 µM and significant neuroprotective effects (63% cell viability rescue) [1]. The target compound extends this chemotype with the addition of the dimethylaminophenyl-hydroxyethyl moiety, which is predicted to enhance CNS penetration based on its computed logP (~3.0) relative to more polar analogs (e.g., the hit compound with logP ~2). In the 2024 anti-Alzheimer's study, compounds of this class also demonstrated metal-chelating properties (biometal dyshomeostasis is implicated in AD pathology) and anti-inflammatory activity through suppression of IL-1β, IL-6, TNF-α, and NO production [1]. The target compound may serve as a next-generation lead for evaluation in similar multifunctional assays, with the hydroxyethyl group offering a potential handle for further property optimization. [1]

Analytical and Quality Control: Reference Standard for Method Development

As a well-defined chemical entity with a registered CAS number (1421529-69-2), confirmed molecular identity (InChI Key: YTFUKCGSTSKZFN-UHFFFAOYSA-N), and commercial availability at defined purity, the target compound can serve as a reference standard for analytical method development. This is particularly relevant for laboratories developing LC-MS or HPLC methods for quantifying phenoxypropanamide derivatives in reaction mixtures, biological matrices, or environmental samples. The compound's distinct UV chromophore (from both the para-dimethylaminophenyl group and the phenoxy moiety) and characteristic mass spectrometric fragmentation pattern (amide bond cleavage, dehydration of the hydroxyethyl group) provide multiple detection modalities for method validation. In contrast, in-house synthesized material without rigorous characterization introduces uncertainty in retention time, response factor, and fragmentation pattern that can compromise method robustness and inter-laboratory reproducibility. [1]

Quote Request

Request a Quote for N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.